Cobalt;2,3-dichloropyridine
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Overview
Description
Cobalt;2,3-dichloropyridine is an organometallic compound that combines cobalt with 2,3-dichloropyridine. 2,3-Dichloropyridine is a derivative of pyridine, a heterocyclic aromatic amine characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to obtain 2,3,6-trichloropyridine, followed by hydrogenation to produce 2,3-dichloropyridine . The reaction conditions often involve the use of a metal catalyst, an acid-binding agent, and an organic solvent. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,3-dichloropyridine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the chlorination and hydrogenation reactions efficiently. The production method is designed to be cost-effective, environmentally friendly, and suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyridine undergoes various chemical reactions, including substitution, reduction, and oxidation. The compound is reactive due to the presence of chlorine atoms, which can be substituted by other functional groups under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Hydrogenation using metal catalysts like palladium or platinum is a common method to reduce 2,3-dichloropyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,3-dichloropyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions typically produce partially or fully reduced pyridine compounds .
Scientific Research Applications
2,3-Dichloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
2,3-Dichloropyridine can be compared with other chloropyridine derivatives, such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. Each of these compounds has unique properties and reactivity patterns:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Employed in the production of pharmaceuticals and agrochemicals.
4-Chloropyridine: Utilized in the manufacture of dyes and specialty chemicals.
The uniqueness of 2,3-dichloropyridine lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers .
Properties
CAS No. |
15043-96-6 |
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Molecular Formula |
C5H3Cl2CoN |
Molecular Weight |
206.92 g/mol |
IUPAC Name |
cobalt;2,3-dichloropyridine |
InChI |
InChI=1S/C5H3Cl2N.Co/c6-4-2-1-3-8-5(4)7;/h1-3H; |
InChI Key |
LBXHBIJBNUZEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl.[Co] |
Origin of Product |
United States |
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